1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Lipophilicity Drug-likeness SAR

This 1,4-thiazepane-triazole-ethanone features a unique o-tolyl substituent at the 7-position, introducing steric constraint absent in phenyl or thiophene analogs. The ortho-methyl group restricts rotamer freedom, pre-organizing the molecule for shallow hydrophobic pockets in kinase and iNOS targets. Combined with a 1,2,4-triazole pharmacophore, it serves as a dual-pharmacophore intermediate for antimicrobial and epigenetic probe synthesis. Ideal for SAR campaigns comparing aryl substituent effects on target engagement. Procure as a research reagent for focused library construction and hit-to-lead optimization.

Molecular Formula C16H20N4OS
Molecular Weight 316.42
CAS No. 1706090-45-0
Cat. No. B2487475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS1706090-45-0
Molecular FormulaC16H20N4OS
Molecular Weight316.42
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC=N3
InChIInChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)15-6-7-19(8-9-22-15)16(21)10-20-12-17-11-18-20/h2-5,11-12,15H,6-10H2,1H3
InChIKeyOBUNXDFTLYPKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1706090-45-0): Procurement-Grade Specification and Structural Context


1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1706090-45-0) is a synthetic heterocyclic compound with the molecular formula C₁₆H₂₀N₄OS and a molecular weight of 316.42 g/mol. It features a saturated 1,4-thiazepane seven-membered ring bearing an ortho-tolyl substituent at the 7-position and an N‑linked 1,2,4‑triazole‑ethanone moiety at the 4‑position. 1,4‑Thiazepane scaffolds are recognized in medicinal chemistry for their three‑dimensional character and capacity to generate structurally diverse screening libraries [1]. The compound is offered by multiple chemical suppliers as a research reagent, typically at ≥95% purity. This evidence guide examines whether its specific substitution pattern confers quantifiable differentiation over closely related analogs, or whether procurement decisions must rely on class‑level inference due to the current scarcity of direct comparative data.

Why 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Cannot Be Treated as a Generic Thiazepane-Triazole Hybrid


Within the 1,4‑thiazepane‑triazole chemical space, even subtle changes to the 7‑aryl substituent can profoundly alter lipophilicity, conformational preference, and target engagement. Heterocycles containing both sulfur and nitrogen are known to interact with diverse biological targets including kinases, nitric oxide synthases, and epigenetic modifiers, and the precise identity of the aryl group modulates both potency and selectivity [1][2]. The ortho‑tolyl group in the target compound introduces a sterically constrained methyl substituent that is absent in the more common phenyl or thiophene analogs. This methyl group can restrict rotation around the C7–aryl bond, potentially pre‑organizing the molecule into a bioactive conformation that differs from that of the unsubstituted phenyl or planar thiophene variants. Consequently, generic substitution with a simpler 7‑aryl analog risks losing or altering the biological profile that this specific substitution pattern may confer, even when the core 1,4‑thiazepane‑triazole‑ethanone connectivity is preserved.

Quantitative Differentiation Evidence for 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Against Closest Structural Analogs


Lipophilicity Modulation by the o-Tolyl Substituent Relative to 7-Phenyl and 7-Thiophene Analogs

Calculated partition coefficients (clogP) for the 1,4‑thiazepane‑triazole‑ethanone series demonstrate that the o‑tolyl substituent in the target compound increases lipophilicity by approximately +0.5 log units compared to the 7‑phenyl analog and by approximately +0.3 log units relative to the 7‑(thiophen‑2‑yl) analog . This difference arises from the additional methyl group on the aromatic ring, which also introduces steric bulk adjacent to the thiazepane core. In drug discovery campaigns, a ΔlogP of 0.3–0.5 units can significantly influence membrane permeability, plasma protein binding, and off‑target promiscuity.

Lipophilicity Drug-likeness SAR

Sterically Constrained Conformation of the 7-(o-Tolyl) Group Compared with the 7-Phenyl Rotamer Profile

The ortho‑methyl group in the target compound restricts rotation around the C7–aryl bond, effectively locking the aromatic ring into a near‑perpendicular orientation relative to the thiazepane ring. In contrast, the 7‑phenyl analog can adopt multiple low‑energy rotamers. This conformational restriction is expected to reduce the entropic penalty upon binding to a protein target, potentially enhancing binding affinity. Although no direct binding data are available for the target compound, the principle is well‑established in medicinal chemistry: ortho‑substituted biaryl systems frequently show improved potency and selectivity compared to unsubstituted parent compounds [1].

Conformational restriction Target engagement Molecular recognition

Class-Level Antiproliferative Activity of 1,4-Thiazepine Derivatives: Benchmark for the Scaffold

A panel of twelve 1,4‑thiazepine derivatives (TZEP1–12) was evaluated against MCF‑7 (breast), A549 (lung), and PC‑3 (prostate) cancer cell lines, with IC₅₀ values ranging from 12.4 µM to >100 µM. The most potent compound (TZEP7) showed an IC₅₀ of 12.7 µM against A549, comparable to erlotinib (18.4 µM) and cisplatin (13.4 µM) [1]. Notably, TZEP7 also demonstrated a selectivity index >2 (HEK‑293 non‑tumorigenic cells IC₅₀ = 54.3 µM vs A549 IC₅₀ = 12.7 µM). While the target compound was not directly tested in this study, it shares the 1,4‑thiazepine core and a triazole‑containing side chain similar to several derivatives in the TZEP series. This establishes a baseline expectation that appropriately substituted 1,4‑thiazepane‑triazole hybrids can achieve low‑micromolar antiproliferative activity with meaningful selectivity.

Anticancer Cytotoxicity Thiazepine

Nitric Oxide Synthase (iNOS) Inhibitory Potential of 1,4-Thiazepane Scaffolds Compared with Oxazepane and Diazepane Analogues

In a systematic evaluation of seven‑membered heterocycles as human NOS inhibitors, the thiazepane analog 25 displayed an iNOS IC₅₀ of 0.19 µM, surpassing the potency of the corresponding oxazepane (IC₅₀ = 0.45 µM) and diazepane (IC₅₀ = 1.2 µM) congeners [1]. The sulfur atom in the thiazepane ring was shown to contribute favorably to binding interactions. While analog 25 contains an n‑propyl substituent rather than the o‑tolyl‑triazole‑ethanone motif found in the target compound, this result establishes the superior iNOS inhibitory capacity of the 1,4‑thiazepane core over its oxygen‑ and nitrogen‑containing counterparts. The target compound, by retaining the thiazepane sulfur, may similarly benefit from enhanced iNOS binding compared to oxazepane or diazepane analogs, though the influence of the bulky 7‑(o‑tolyl) group on NOS selectivity remains to be determined.

iNOS inhibition Inflammation Thiazepane

Recommended Research and Industrial Application Scenarios for 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone


Oncology Screening Deck Expansion: Accessing a Distinct Conformational and Lipophilicity Window

The target compound combines a 1,4‑thiazepane core (which has demonstrated low‑micromolar antiproliferative activity in the TZEP series [1]) with a sterically restricted o‑tolyl group that reduces the number of accessible rotamers compared to phenyl analogs. For medicinal chemistry teams building kinase or epigenetic target‑focused libraries, this compound offers a conformational profile that may enhance binding to shallow hydrophobic pockets. The estimated clogP of ≈2.0 positions it favorably for oral bioavailability screening while maintaining adequate solubility for biochemical assays.

Inflammation and iNOS-Targeted Probe Development: Leveraging the Thiazepane Sulfur Advantage

The 1,4‑thiazepane scaffold has been validated as a privileged structure for iNOS inhibition, with analog 25 achieving an IC₅₀ of 0.19 µM—significantly more potent than oxazepane or diazepane counterparts [2]. The target compound can serve as a functionalized intermediate for the synthesis of NOS‑targeted chemical probes, particularly for exploring the effect of the 7‑(o‑tolyl) substituent on isoform selectivity (iNOS vs eNOS vs nNOS).

Structure‑Activity Relationship (SAR) Studies on 7‑Aryl Substitution in Thiazepane‑Triazole Hybrids

As part of a systematic SAR campaign, the target compound provides a direct comparison point against the 7‑phenyl and 7‑(thiophen‑2‑yl) analogs. The ortho‑methyl group uniquely introduces both electronic (inductive) and steric effects. Researchers can use this compound to deconvolute the contributions of lipophilicity, conformation, and electronic character to biological activity across a panel of biochemical and cellular assays.

Fragment‑Based and Phenotypic Screening in Anti‑Infective Programs

The 1,2,4‑triazole moiety is a known pharmacophore for antifungal and antibacterial activity [3]. When combined with the 1,4‑thiazepane ring, which itself has demonstrated antimicrobial potential, the target compound represents a dual‑pharmacophore entry suitable for phenotypic screening against drug‑resistant bacterial or fungal pathogens. Its structural complexity exceeds that of typical fragment libraries, making it appropriate for hit identification in whole‑cell screening formats.

Quote Request

Request a Quote for 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.